Boc-Phe-OBzl

Description

BenchChem offers high-quality Boc-Phe-OBzl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Phe-OBzl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXOZTZHRIZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-Phe-OBzl chemical structure and molecular weight

An In-Depth Technical Guide to N-α-Boc-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl) for Peptide Synthesis

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl), a critical building block for researchers, chemists, and professionals engaged in peptide synthesis and drug development. We will explore its chemical properties, its strategic role in synthetic methodologies, and provide validated protocols for its application.

Introduction: The Strategic Importance of Boc-Phe-OBzl

In the intricate field of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Unwanted side reactions at the reactive amino (N-terminus) and carboxylic acid (C-terminus) groups can lead to a mixture of products, significantly reducing the yield of the target peptide. Boc-Phe-OBzl is a strategically modified derivative of the amino acid L-phenylalanine, designed to prevent these issues.

It features two key protecting groups:

-

The Boc (tert-Butoxycarbonyl) group: This moiety masks the N-terminal amine, preventing it from forming undesired amide bonds. Its key advantage is its lability under mild acidic conditions, which do not affect other protecting groups or the peptide backbone.[1]

-

The Benzyl (Bzl) ester: This group protects the C-terminal carboxylic acid, preventing it from reacting out of sequence. It is stable to the acidic conditions used for Boc removal but can be cleaved under different, orthogonal conditions, typically catalytic hydrogenation.[1]

This dual-protection scheme allows for the controlled, directional, and stepwise construction of peptide chains, making Boc-Phe-OBzl an invaluable reagent in solution-phase and solid-phase peptide synthesis (SPPS).[1]

Physicochemical and Structural Properties

The fundamental characteristics of Boc-Phe-OBzl are summarized below, providing essential data for experimental design and execution.

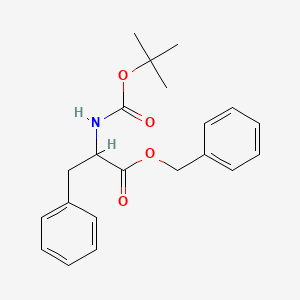

Chemical Structure

The molecule consists of a central L-phenylalanine core, with its amino group protected by a Boc group and its carboxylic acid protected as a benzyl ester.

Caption: Chemical structure of Boc-Phe-OBzl.

Quantitative Data Summary

| Property | Value | Source |

| Full Chemical Name | N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester | [1] |

| CAS Number | 66617-58-1 | [1][2] |

| Molecular Formula | C₂₁H₂₅NO₄ | [1] |

| Molecular Weight | 355.43 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Boiling Point | 500.2°C at 760 mmHg | [1] |

| Storage | Room temperature, in an inert atmosphere | [1][3] |

The Boc Strategy in Peptide Synthesis Workflow

The use of Boc-Phe-OBzl is central to the "Boc strategy" of peptide synthesis. The process is cyclic, involving a deprotection step followed by a coupling step. This ensures that only one amino acid is added at a time, in the correct orientation.

The causality behind this workflow is rooted in the differential stability of the protecting groups. The Boc group is designed to be easily removed without affecting the benzyl ester or other potential protecting groups on amino acid side chains. This orthogonality is the cornerstone of modern peptide synthesis.

Caption: The Boc-SPPS cycle using Boc-Phe-OBzl.

Key Experimental Protocols

The following protocols are foundational for the use of Boc-Phe-OBzl. They are designed as self-validating systems; success is typically monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of the product.

Protocol 1: Boc Group Deprotection

This procedure removes the N-terminal Boc group to generate the free amine, L-Phenylalanine benzyl ester, which is typically isolated as a hydrochloride salt for stability.

Rationale: A solution of strong acid in an anhydrous organic solvent provides the protons necessary to catalytically cleave the acid-labile Boc group. Dioxane and diethyl ether are used to ensure the product precipitates as a clean salt.[3]

-

Materials:

-

Boc-Phe-OBzl (1 equivalent)

-

4 M HCl in 1,4-Dioxane

-

Anhydrous Diethyl Ether or Hexane

-

Reaction flask with magnetic stirrer

-

-

Procedure:

-

Dissolve Boc-Phe-OBzl (e.g., 12.8 g, 36 mmol) in a minimal amount of a suitable solvent. A solution of 2 M HCl in ether (90 mL) and 4 M HCl in dioxane (18 mL) can be used directly as the solvent system.[3]

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC until the starting material is fully consumed (typically several hours to overnight).[3]

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether or hexane (e.g., 100 mL) to induce precipitation of the product.[3]

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.

-

The product, L-phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl), is obtained as a white powder.[3] A typical yield is around 76%.[3]

-

Protocol 2: Peptide Bond Formation (Coupling)

This protocol describes the coupling of a new Boc-protected amino acid to the free amine of H-Phe-OBzl generated in the previous step.

Rationale: Carbodiimides like Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid of the incoming amino acid, making it highly susceptible to nucleophilic attack by the free amine of the phenylalanine ester. 1-Hydroxybenzotriazole (HOBt) is included to suppress side reactions and minimize racemization.[4]

-

Materials:

-

H-Phe-OBzl·HCl (1 equivalent)

-

Boc-protected amino acid (Boc-AA-OH) (1-1.2 equivalents)

-

DCC (1.1 equivalents)

-

HOBt (1.1 equivalents)

-

A tertiary base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 equivalent, to neutralize the HCl salt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Suspend H-Phe-OBzl·HCl in anhydrous DCM. Add 1 equivalent of DIPEA and stir for 10-15 minutes to generate the free amine in situ.

-

In a separate flask, dissolve the Boc-AA-OH and HOBt in anhydrous DCM.

-

Add the DCC solution to the Boc-AA-OH/HOBt mixture and stir for 5-10 minutes at 0°C (ice bath).

-

Add this activated mixture to the solution containing the free H-Phe-OBzl.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the protected dipeptide (Boc-AA-Phe-OBzl).

-

Protocol 3: C-Terminal Benzyl Ester Cleavage

This final deprotection step removes the benzyl ester to reveal the free carboxylic acid of the peptide.

Rationale: Catalytic hydrogenation utilizes a palladium catalyst and a hydrogen source to reductively cleave the C-O bond of the benzyl ester. This method is highly effective and orthogonal to acid-labile (Boc) and base-labile protecting groups.

-

Materials:

-

Peptide-OBzl (1 equivalent)

-

Palladium on carbon (Pd/C, 5-10% w/w)

-

Methanol, Ethanol, or Acetic Acid as solvent

-

Hydrogen source (H₂ gas balloon or Parr hydrogenator)

-

-

Procedure:

-

Dissolve the benzyl-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Purge the flask with H₂ gas and maintain a positive pressure with a balloon, or use a Parr apparatus.

-

Stir the reaction vigorously at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-24 hours).

-

Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the solvent.

-

Evaporate the combined filtrates under reduced pressure to yield the final peptide with a free C-terminus.

-

Applications in Research and Drug Development

Boc-Phe-OBzl and its derivatives are fundamental in synthesizing a vast array of bioactive peptides. Phenylalanine is a common residue in neuropeptides, enzyme inhibitors, and antimicrobial peptides. The ability to incorporate it precisely into a sequence is crucial for structure-activity relationship (SAR) studies.[5]

In drug development, peptide-based drugs are a significant class of therapeutics. The robust and well-understood chemistry of building blocks like Boc-Phe-OBzl enables the scalable synthesis required for preclinical and clinical trials.[6] For example, it is a precursor for synthesizing peptide fragments used to study diseases like Alzheimer's or to create novel therapeutic agents.[5]

References

-

MySkinRecipes. BOC-PHE-OBZL. [Link]

-

Watson International. BOC-PHE-OBZL CAS 66617-58-1. [Link]

-

Aapptec Peptides. Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. [Link]

-

Ruifu Chemical. H-Phe-OBzl·HCl CAS 2462-32-0 L-Phenylalanine Benzyl Ester Hydrochloride. [Link]

-

MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]

-

Aapptec Peptides. H-Phe-OBzl HCl [2462-32-0]. [Link]

-

National Institutes of Health. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]

-

LookChem. Cas 68763-45-1,BOC-ASP(OBZL)-PHE-OH. [Link]

Sources

An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-L-phenylalanine Benzyl Ester (CAS 66617-58-1): A Cornerstone of Modern Peptide Synthesis

Executive Summary: N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, commonly referred to as Boc-Phe-OBzl, is a pivotal amino acid derivative in the field of synthetic peptide chemistry. Its unique dual-protection architecture, featuring an acid-labile tert-butoxycarbonyl (Boc) group at the N-terminus and a benzyl (Bzl) ester at the C-terminus, provides the precise control required for the stepwise assembly of complex peptide chains. This guide offers a comprehensive exploration of Boc-Phe-OBzl for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, synthesis and purification protocols, analytical characterization, and its strategic application in peptide synthesis, underscoring its continued relevance in the development of therapeutic peptides and other advanced biomaterials.

Introduction: The Strategic Importance of Dual-Protected Phenylalanine

In the intricate process of peptide synthesis, the ability to selectively form amide bonds while preventing unwanted side reactions is paramount. This necessitates the use of protecting groups to temporarily mask the reactive amino and carboxyl termini of amino acid building blocks. N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl) is a classic example of a strategically designed, dual-protected amino acid.[1]

The tert-butoxycarbonyl (Boc) group shields the α-amino group, preventing it from participating in undesired coupling reactions.[1][2] Its key advantage lies in its stability under a wide range of conditions, yet it can be readily and cleanly removed with mild acids like trifluoroacetic acid (TFA).[1][3][4] Concurrently, the benzyl ester protects the carboxylic acid moiety.[1][2] This ester is stable to the acidic conditions used for Boc removal but can be cleaved via methods such as catalytic hydrogenolysis, allowing for a controlled, stepwise elongation of the peptide chain.[1][4] This "quasi-orthogonal" protection scheme, where protecting groups are removed by different mechanisms or strengths of the same mechanism, is fundamental to successful peptide synthesis.[2][3]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of Boc-Phe-OBzl is essential for its effective use in the laboratory. The compound's key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 66617-58-1 | [1] |

| Molecular Formula | C₂₁H₂₅NO₄ | [1] |

| Molecular Weight | 355.43 g/mol | [1] |

| Appearance | White crystalline solid | [5] |

| Boiling Point | 500.2°C at 760 mmHg | [1] |

| Storage Temperature | Room temperature; Store in a dry place | [1][6] |

The molecular conformation of Boc-Phe-OBzl has been elucidated by X-ray diffraction, revealing that the urethane amide bond adopts a trans conformation.[7] The bulky tert-butoxycarbonyl group is oriented away from both the phenylalanine and benzyl aromatic rings, likely due to steric hindrance.[7]

Synthesis and Purification: A Validated Protocol

The synthesis of Boc-Phe-OBzl is typically achieved through a two-step process starting from L-phenylalanine. The choice of which terminus to protect first can vary, but a common and effective strategy involves N-terminal protection followed by C-terminal esterification.[2]

Synthesis Workflow

The logical flow for a common synthesis route is depicted below. This process ensures high yields and purity of the final product.

Caption: Synthesis workflow for Boc-Phe-OBzl.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of Boc-Phe-OBzl.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)

-

Reaction Setup: To a stirred mixture of L-phenylalanine (16.5 g, 0.1 mol) in 60 mL of water and 60 mL of peroxide-free dioxane, add triethylamine (21 mL).[8]

-

Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) or a similar Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (27.1 g, 0.11 mol) to the solution.[8] Stir the mixture for approximately 3 hours at room temperature.[8]

-

Workup: Dilute the reaction mixture with 150 mL of water and extract with ethyl ether (4 x 200 mL) to remove unreacted Boc anhydride and byproducts.[8]

-

Acidification & Extraction: Carefully acidify the aqueous layer to a pH of approximately 2.5 with cold 2.5 N HCl. An oily product should separate.[8] Extract the product into methylene chloride (3 x 100 mL).[8]

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[8]

-

Crystallization: Add hexane to the resulting thick oil until turbidity is observed. Cool and stir to induce crystallization. Collect the white crystalline solid by filtration, wash with hexane, and dry under vacuum.[8]

-

Validation Point: Expect a yield of 80-83% of pure Boc-Phe-OH.[8]

-

Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl)

-

Reaction Setup: Dissolve Boc-Phe-OH (e.g., 10.0 g, 37.7 mmol) in dimethylformamide (DMF).

-

Esterification: Add cesium carbonate (1.2 equivalents) followed by benzyl bromide (1.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature overnight.

-

Workup: Quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

-

Validation Point: The final product should be a white solid. Purity should be assessed by HPLC and identity confirmed by ¹H NMR and Mass Spectrometry.

-

Application in Peptide Synthesis: The Boc/Bzl Strategy

Boc-Phe-OBzl is a cornerstone of the Boc/Bzl strategy for both solution-phase and solid-phase peptide synthesis (SPPS).[1][9] This approach relies on the differential acid lability of the Boc and benzyl protecting groups.[3]

The Peptide Coupling Cycle

The stepwise addition of amino acids using the Boc strategy follows a reliable cycle:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide (or the C-terminal amino acid ester in solution phase) is removed using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][10]

-

Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine.

-

Coupling: The next Boc-protected amino acid (e.g., Boc-Phe-OBzl, if its carboxyl group has been activated) is introduced along with a coupling reagent (e.g., DCC/HOBt or HBTU) to facilitate amide bond formation.[9]

-

Wash: The resin is washed thoroughly to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Final Cleavage

Once the peptide chain is fully assembled, the final step involves the simultaneous removal of the C-terminal benzyl ester and any side-chain protecting groups (often also benzyl-based). This is typically achieved with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][11]

Applications in Drug Development

Protected amino acids like Boc-Phe-OBzl are indispensable building blocks in the synthesis of therapeutic peptides and peptidomimetics.[12][13][14] Phenylalanine is a common residue in many bioactive peptides, contributing to hydrophobic interactions that are often crucial for binding to biological targets. The ability to precisely incorporate phenylalanine into a synthetic peptide sequence is vital for developing new drugs for a wide range of diseases, from metabolic disorders to cancer.[14][15] For instance, derivatives of L-phenylalanine benzyl ester are used in the synthesis of aminopeptidase N inhibitors and other potent, orally bioavailable drug candidates.[5]

Safety and Handling

While N-(tert-Butoxycarbonyl)-L-phenylalanine is generally not classified as a hazardous substance, standard laboratory safety practices should always be observed.[6][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[17][18] Use in a well-ventilated area.[17]

-

Storage: Store the compound in a tightly closed container in a cool, dry place.[6]

Conclusion

N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester is more than just a chemical reagent; it is a testament to the elegant strategies developed for the chemical synthesis of peptides. Its dual-protection scheme offers the robustness, selectivity, and reliability required by researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and application provides a solid foundation for professionals engaged in the art and science of peptide chemistry, enabling the continued development of novel therapeutics and advanced materials.

References

-

MySkinRecipes. BOC-PHE-OBZL. [Link]

- Vertex AI Search. BOC-PHE-OBZL - MySkinRecipes.

-

PubMed. Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. [Link]

- Gikas, M., et al. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester.

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

- Yajima, H., & Fujii, N. (1981). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 103(19), 5867-5871.

-

Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine. [Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

AAPPTec. Safety Data Sheet: H-Phe-OBzl HCl. [Link]

- De Luca, S., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Pharmaceuticals, 14(5), 430.

Sources

- 1. BOC-PHE-OBZL [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. L-Phenylalanine benzyl ester hydrochloride | 2462-32-0 [chemicalbook.com]

- 6. carlroth.com [carlroth.com]

- 7. Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

- 17. echemi.com [echemi.com]

- 18. peptide.com [peptide.com]

Technical Guide: Boc-Phe-OBzl vs. H-Phe-OBzl in Peptide Synthesis

[1]

Executive Summary

In peptide chemistry, the distinction between Boc-Phe-OBzl (

-

Boc-Phe-OBzl is chemically inert to coupling conditions. It serves as a stable storage form or a purified intermediate following the esterification of the C-terminus.

-

H-Phe-OBzl (usually H-Phe-OBzl

HCl) is the reactive nucleophile generated after Boc-deprotection. It requires controlled neutralization to participate in peptide bond formation.

This guide details the physicochemical differences, mechanistic roles, and specific synthetic protocols for utilizing these derivatives in Solution Phase Peptide Synthesis (SPPS) and specific Solid Phase linkers.

Structural & Physicochemical Characterization

The fundamental difference lies in the protection of the

Table 1: Comparative Properties

| Feature | Boc-Phe-OBzl | H-Phe-OBzl |

| IUPAC Name | L-Phenylalanine benzyl ester hydrochloride | |

| CAS Number | 66617-58-1 | 2462-32-0 |

| Molecular Weight | ~355.43 g/mol | ~291.77 g/mol (free base: 255.3) |

| Physical State | Viscous oil or low-melting solid | White crystalline powder |

| Melting Point | 36–40 °C (often oil at RT) | 197–200 °C (High stability salt) |

| Solubility | High in EtOAc, DCM, THF. Insoluble in water. | Soluble in Water, DMF, MeOH.[2] Limited in pure DCM/EtOAc. |

| Amine Status | Protected (Carbamate) | Free/Protonated (Ammonium salt) |

| Reactivity | Inert to coupling reagents. Labile to TFA. | Nucleophilic upon neutralization. |

Structural Visualization[1]

Figure 1: Transformation of the inert Boc-Phe-OBzl into the reactive salt H-Phe-OBzl

Mechanistic Roles in Synthesis[1]

Boc-Phe-OBzl: The "Carboxyl Component" Precursor

Boc-Phe-OBzl is rarely used directly in a coupling step because both its N- and C-termini are blocked. It typically appears in two scenarios:

-

Product of Coupling: Formed when Boc-Phe-OH is coupled to Benzyl alcohol (BnOH) or a benzyl-halide resin.

-

Purified Intermediate: In solution phase synthesis, fully protected peptides are often isolated to purify them away from unreacted reagents before the next step.

H-Phe-OBzl: The "Amine Component"

H-Phe-OBzl is the nucleophile . In a standard coupling reaction (

-

Critical Requirement: It is sold as a salt (HCl or TosOH) to prevent autopolymerization and oxidation.

-

Activation: The salt must be neutralized in situ with a tertiary base (e.g., DIPEA, NMM) to release the free amine (

) which then attacks the activated carboxyl of the upstream amino acid.

Synthetic Workflows

Protocol A: Conversion of Boc-Phe-OBzl to H-Phe-OBzl (Boc Removal)

This process removes the Boc group while leaving the Benzyl ester intact. The Benzyl ester is stable to TFA, providing orthogonality .

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether.

-

Dissolution: Dissolve 10 mmol of Boc-Phe-OBzl in 10 mL of DCM.

-

Acidolysis: Add 10 mL of TFA (Resulting in 50% v/v TFA/DCM).

-

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

-

Work-up: Evaporate the solvent in vacuo.

-

Note: Benzyl esters are stable, but avoid high heat (>40°C) during evaporation to prevent ester hydrolysis.

-

-

Precipitation: Triturate the oily residue with cold diethyl ether to precipitate the trifluoroacetate salt of H-Phe-OBzl.

-

Salt Exchange (Optional): To convert to the HCl salt (more stable), dissolve in MeOH and add 4N HCl/Dioxane, then precipitate again.

Protocol B: Coupling H-Phe-OBzl to an Amino Acid (e.g., Boc-Ala-OH)

This protocol demonstrates the use of H-Phe-OBzl as the amine component.

Reagents: Boc-Ala-OH (Carboxyl component), H-Phe-OBzl

-

Activation: Dissolve Boc-Ala-OH (1.0 equiv) and HOBt (1.0 equiv) in DMF/DCM (1:1). Cool to 0°C. Add EDC

HCl (1.1 equiv). Stir for 10 mins. -

Neutralization (Critical Step):

-

In a separate vessel, dissolve H-Phe-OBzl

HCl (1.0 equiv) in minimal DMF. -

Add DIPEA (1.0 equiv exactly) to neutralize the HCl. Do not overdose base, as excess base can cause racemization.

-

-

Coupling: Add the neutralized H-Phe-OBzl solution to the activated Boc-Ala-OH mixture.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Work-up: Dilute with EtOAc. Wash sequentially with 5%

(removes bases), 5%

Strategic Considerations & Troubleshooting

Diketopiperazine (DKP) Formation

A major risk when using H-Phe-OBzl is DKP formation, particularly if Phe is the second residue in a sequence (e.g., H-Pro-Phe-OBzl).

-

Mechanism: After deprotecting the N-terminus of the dipeptide, the free amine can curl back and attack the C-terminal benzyl ester, ejecting benzyl alcohol and forming a cyclic diketopiperazine.

-

Risk Factor: Benzyl esters are better leaving groups than tert-butyl esters, making OBzl-protected peptides more prone to this side reaction than OtBu-protected ones.

-

Mitigation: Avoid leaving the dipeptide H-AA-Phe-OBzl in a neutral/basic state for long periods. Proceed immediately to the next coupling.

Solubility Mismatch

-

Boc-Phe-OBzl is highly lipophilic.

-

H-Phe-OBzl

HCl is hydrophilic/polar. -

Impact: When neutralizing the HCl salt in DCM, the free amine may remain in solution, but the ammonium chloride salts might precipitate. Ensure vigorous stirring. In DMF, both forms are usually soluble.

Visualizing the Coupling Cycle[1]

Figure 2: The synthetic cycle showing the transition from Boc-Phe-OBzl to the active H-Phe-OBzl and the risk of DKP formation.

References

-

Sigma-Aldrich. (n.d.).[2][3] Boc-Phe-OBzl and H-Phe-OBzl Product Specifications. Retrieved from

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from

-

Bachem. (n.d.). Peptide Synthesis Guide: Boc Chemistry. Retrieved from

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. Retrieved from

Technical Deep Dive: Boc-Phe-OBzl in Hydrophobic Peptide Design

This guide explores the technical utility of Boc-Phe-OBzl (N-tert-Butoxycarbonyl-L-phenylalanine benzyl ester) in the design and synthesis of hydrophobic peptides. It moves beyond basic definitions to examine how this specific derivative solves solubility, aggregation, and purification challenges inherent to hydrophobic sequences.

Executive Summary

In the engineering of hydrophobic peptides—such as membrane-spanning domains, self-assembling nanostructures, and antimicrobial peptides—solubility and aggregation are the primary bottlenecks. Boc-Phe-OBzl serves as a strategic "lipophilic anchor." By masking the zwitterionic nature of Phenylalanine with orthogonal hydrophobic groups (Boc and Benzyl), this building block transforms the peptide intermediate into a species soluble in organic solvents (DCM, DMF, EtOAc). This enables high-efficiency solution-phase synthesis and crystallization-based purification , bypassing the limitations of solid-phase synthesis (SPPS) for aggregation-prone sequences.

The Chemical Logic: Why Boc-Phe-OBzl?

Lipophilic Masking & Solvation

Native peptides are zwitterionic and hydrophilic. Hydrophobic sequences, however, often aggregate into

-

The Mechanism: Boc-Phe-OBzl caps both the N-terminus (tert-butyl) and C-terminus (benzyl) with non-polar moieties.

-

The Result: The molecule behaves like a standard organic small molecule rather than a peptide. It dissolves readily in dichloromethane (DCM) or ethyl acetate.[1] This allows coupling reactions to occur in solvents that disrupt secondary structure formation, maintaining high reaction rates.

Orthogonality & Stability

The Boc/Benzyl strategy provides a robust orthogonal protection scheme essential for segment condensation.

| Group | Protection Type | Removal Condition | Stability |

| Boc | N-terminal Urethane | Acidolysis (TFA/DCM) | Stable to Hydrogenation, Base |

| OBzl | C-terminal Ester | Hydrogenation ( | Stable to TFA (Boc removal) |

Design Implication: You can selectively remove the Boc group with Trifluoroacetic Acid (TFA) to extend the chain from the N-terminus while the C-terminal Benzyl ester remains intact, keeping the growing peptide hydrophobic and soluble.

Racemization Suppression

Phenylalanine is prone to racemization via oxazolone formation during activation.

-

Boc Effect: The Boc group is a urethane (carbamate) protector. Unlike amide protectors (e.g., Acetyl), urethanes significantly suppress oxazolone formation due to the lower nucleophilicity of the urethane carbonyl oxygen.

-

Outcome: This preserves the stereochemical integrity (L-configuration) of the Phe residue, which is critical for the bioactivity and self-assembly properties of the final peptide.

Experimental Workflow: Solution-Phase Synthesis

The following protocol outlines the synthesis of a hydrophobic dipeptide model (e.g., Boc-Phe-Phe-OBzl ) using Boc-Phe-OBzl as the C-terminal acceptor precursor. This method validates the solubility and crystallization advantages.[2]

Pre-requisites

-

Starting Material A: Boc-Phe-OH (Carboxyl component)

-

Starting Material B: H-Phe-OBzl

HCl (Amine component, derived from Boc-Phe-OBzl) -

Coupling Agents: EDC

HCl / HOBt (or DCC/HOBt) -

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Protocol

Step 1: Preparation of the Amine Component (H-Phe-OBzl)

-

Dissolve Boc-Phe-OBzl in 50% TFA/DCM (v/v). Stir at room temperature for 30 minutes.

-

Checkpoint: Monitor by TLC (disappearance of starting material).

-

-

Evaporate TFA/DCM under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate H-Phe-OBzl

TFA salt. -

Optional: Convert to HCl salt or free base immediately prior to coupling to ensure stability.

Step 2: Coupling Reaction (The Hydrophobic Assembly)

-

Dissolve Boc-Phe-OH (1.1 eq) and HOBt (1.2 eq) in DCM.

-

Add EDC

HCl (1.2 eq) and stir for 10 min at -

Add H-Phe-OBzl

HCl (1.0 eq) and NMM (N-methylmorpholine, 2.5 eq) to neutralize the salt. -

Stir at

for 1 hour, then warm to room temperature overnight.-

Why DCM? DCM is an excellent solvent for fully protected hydrophobic peptides and promotes solubility over aggregation.

-

Step 3: Work-up & Purification (The Crystallization Advantage)

-

Dilute reaction mixture with EtOAc (Ethyl Acetate).

-

Wash sequentially with:

-

1M Citric Acid (removes unreacted amine/EDC)

-

Saturated

(removes unreacted acid/HOBt) -

Brine[1]

-

-

Dry over

and concentrate. -

Recrystallization: Dissolve residue in minimal hot EtOAc and add Hexanes dropwise until turbid. Cool to

.-

Observation:Boc-Phe-Phe-OBzl typically crystallizes as white needles. This avoids the need for preparative HPLC.

-

Visualization of the Logic

Synthesis & Protection Cycle

The following diagram illustrates the orthogonal protection logic allowing the controlled growth of the hydrophobic chain.

Caption: Cycle of Boc-Phe-OBzl utilization. The Benzyl (OBzl) group remains stable while Boc is cycled, maintaining hydrophobicity.

Solubility vs. Aggregation Pathways

This diagram contrasts the fate of a hydrophobic peptide with and without the Boc/OBzl strategy.

Caption: Comparative analysis showing how full protection (Boc/OBzl) prevents aggregation and enables crystallization.

Strategic Applications

-

Fragment Condensation: For long hydrophobic peptides (e.g., 30-mers), synthesizing the entire chain linearly often fails. Researchers synthesize short, fully protected fragments (e.g., 5-mers) using Boc-Phe-OBzl chemistry. These fragments, being soluble in organic solvents, are then coupled together.

-

Self-Assembling Materials: Diphenylalanine (Phe-Phe) nanotubes are widely used in nanotechnology. Boc-Phe-Phe-OBzl is a key intermediate that allows for the controlled solution-phase generation of these materials, often yielding distinct morphologies compared to the free dipeptide.

-

Standardization: Boc-Phe-OBzl is commercially available in high purity, serving as a reliable standard for HPLC calibration when monitoring the cleavage efficiency of resins.

References

-

Boc-Phe-OBzl Product Description & Applications. MySkinRecipes. Available at: [Link]

-

Synthesis of Novel Benzothiazole Boc-Phe-Phe-Bz Derivative. MDPI. Available at: [Link]

-

Boc/Bzl Solid Phase Synthesis Strategy. Sunresin. Available at: [Link]

Sources

A Technical Guide to the Solvent-Directed Self-Assembly of N-Boc-L-phenylalanine benzyl ester (Boc-Phe-OBzl): From Nanotubes to Nanospheres

Preamble: The Art of Molecular Self-Organization

In the realm of nanotechnology and materials science, the spontaneous organization of molecules into well-defined, functional superstructures is a paramount goal. This bottom-up approach, known as self-assembly, is governed by a subtle interplay of non-covalent forces. Among the vast library of molecular building blocks, protected amino acids and short peptides stand out for their inherent chirality, biocompatibility, and predictable interaction motifs.

This technical guide focuses on N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl) , a protected derivative of the amino acid L-phenylalanine.[1] While much of the existing literature extensively details the self-assembly of dipeptides like Boc-Phe-Phe-OH, the fundamental principles governing these processes are broadly applicable to single amino acid derivatives.[2][3] The presence of bulky, hydrophobic protecting groups—the N-terminal tert-butoxycarbonyl (Boc) and C-terminal benzyl (OBzl) ester—fundamentally alters the molecule's amphiphilicity and steric profile, making it a fascinating candidate for controlled self-assembly.

Herein, we provide a field-proven framework for directing the self-assembly of Boc-Phe-OBzl into two distinct morphological classes: high-aspect-ratio nanotubes and uniform nanospheres . The protocols and mechanistic insights are synthesized from established principles and adapted from closely related, well-characterized aromatic peptide systems, offering a robust and verifiable methodology for researchers, materials scientists, and drug development professionals.

Section 1: The Molecular Architect and Its Driving Forces

The capacity of Boc-Phe-OBzl to self-assemble is encoded in its molecular structure. Understanding the roles of its constituent parts is critical to manipulating the final supramolecular architecture.

Causality Behind Morphological Choice:

-

Nanotube Formation (in HFP/Water): Water is a highly polar co-solvent. Its introduction likely promotes strong, directional hydrogen bonding between the peptide backbones and encourages a packing arrangement where the large hydrophobic surfaces are shielded. This anisotropic growth leads to the formation of planar sheets or ribbons that subsequently curve and self-close into hollow nanotubes to minimize edge energy. [2][4]* Nanosphere Formation (in HFP/Ethanol): Ethanol is less polar than water. It can disrupt the extensive hydrogen-bonding networks that favor sheet formation. This environment promotes more rapid, less-ordered hydrophobic collapse, resulting in the formation of kinetically trapped, isotropic spherical aggregates. [2][3] The following table summarizes the expected outcomes based on adaptations from the Boc-Phe-Phe-OH system.

| Parameter | Condition for Nanotubes | Condition for Nanospheres | Reference(s) |

| Primary Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) | [2][3] |

| Co-Solvent | Deionized Water | Ethanol (200 Proof) | [2][3] |

| Initial Conc. | 50-100 mg/mL in HFP | 50-100 mg/mL in HFP | [2] |

| Final Conc. | 0.5 - 2.0 mg/mL | 0.5 - 2.0 mg/mL | [2][3] |

| Incubation Time | 24 - 48 hours | 24 hours | [3] |

| Temperature | Room Temperature | Room Temperature | [3] |

| Expected Morphology | Hollow, high-aspect-ratio nanotubes | Solid, spherical nanoparticles | [2] |

| Expected Size | Diameter: 50-200 nm; Length: Microns | Diameter: 100-500 nm | [2][5] |

Section 3: Verifiable Experimental Protocols

The following protocols provide a self-validating system. Adherence to the methodology followed by the characterization steps in Section 4 will ensure reproducible formation of the desired nanostructures.

Protocol 3.1: Synthesis of Boc-Phe-OBzl Nanotubes

-

Stock Solution Preparation: Weigh 10 mg of Boc-Phe-OBzl powder and place it into a 2 mL glass vial. Add 100 µL of HFP to achieve a stock concentration of 100 mg/mL.

-

Dissolution: Tightly cap the vial and vortex for 2-5 minutes until the powder is completely dissolved and the solution is clear. This step is critical to ensure a monomeric state.

-

Initiation of Assembly: In a separate, larger vial, place 1.9 mL of deionized water. While gently vortexing the water, add 20 µL of the Boc-Phe-OBzl stock solution to achieve a final concentration of 1 mg/mL. The solution should become cloudy or opalescent upon addition.

-

Incubation: Cap the vial and allow it to stand undisturbed at room temperature for 24-48 hours to allow the self-assembly process to reach equilibrium.

-

Rationale and Self-Validation: The use of HFP ensures a consistent starting point. The slow incubation allows the thermodynamically favored, ordered nanotubular structures to form. The persistent turbidity of the solution is the first indicator of successful assembly. Final validation requires the characterization methods outlined in Section 4.

Protocol 3.2: Synthesis of Boc-Phe-OBzl Nanospheres

-

Stock Solution Preparation: Prepare a 100 mg/mL stock solution of Boc-Phe-OBzl in HFP as described in Protocol 3.1, Step 1.

-

Dissolution: Ensure complete dissolution by vortexing as described in Protocol 3.1, Step 2.

-

Initiation of Assembly: In a separate vial, place 1.9 mL of 200-proof ethanol. While gently vortexing the ethanol, add 20 µL of the Boc-Phe-OBzl stock solution (final concentration: 1 mg/mL).

-

Incubation: Cap the vial and let it stand at room temperature for 24 hours.

-

Rationale and Self-Validation: The less polar environment provided by ethanol favors rapid hydrophobic collapse over slow, ordered growth, leading to spherical structures. [2][3]The formation of a stable colloidal suspension is indicative of nanosphere formation, which must be confirmed via microscopy.

Section 4: A Multi-Modal Characterization Workflow

Confirmation of nanostructure formation and morphology is non-negotiable. A combination of microscopy for direct visualization and spectroscopy for structural analysis provides a comprehensive picture.

Morphological Verification: Electron Microscopy

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanostructures.

-

Protocol: Place a 5 µL drop of the incubated solution onto a carbon-coated copper TEM grid. Allow it to sit for 1-2 minutes. Wick away the excess liquid with filter paper. Let the grid air-dry completely before imaging. For enhanced contrast, negative staining with uranyl acetate may be used, though it is often not necessary for these structures. [2][6] * Expected Results: Nanotube samples will show long, hollow, thread-like structures. Nanosphere samples will show distinct, solid, circular particles. [7][8]

-

-

Scanning Electron Microscopy (SEM): SEM is excellent for visualizing the overall morphology and surface topography over a larger area.

-

Protocol: Drop-cast 10 µL of the sample solution onto a clean silicon wafer or aluminum SEM stub and allow it to air-dry. The sample must be sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam. [6][9] * Expected Results: SEM will reveal the 3D nature of the structures, showing networks of tubes or fields of spheres on the substrate surface.

-

Spectroscopic Confirmation

-

UV-Vis Spectroscopy: This technique can provide evidence of the ordered arrangement of aromatic rings.

-

Protocol: Measure the absorbance of the colloidal solution from 220 nm to 350 nm in a quartz cuvette. Use the corresponding solvent mixture (e.g., HFP/water) as a blank.

-

Expected Results: The formation of ordered nanostructures often results in the appearance of multiple characteristic peaks between 240-270 nm, which are absent in the monomeric state. [10]This phenomenon is attributed to quantum confinement effects from the ordered packing of the phenyl rings. [2]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to probe the hydrogen bonding within the peptide backbone.

-

Protocol: Lyophilize the sample solution to obtain a dry powder. Prepare a KBr pellet or use an ATR-FTIR spectrometer.

-

Expected Results: The position of the Amide I band (around 1600-1700 cm⁻¹) provides insight into the secondary structure. A peak around 1657 cm⁻¹ can suggest α-helical content, which might be present in spherical aggregates, while shifts to lower wavenumbers can indicate the formation of β-sheet-like structures common in nanotubes and fibrils. [2][11]

-

Section 5: Outlook and Applications

The ability to controllably fabricate Boc-Phe-OBzl nanotubes and nanospheres opens avenues for various applications. Their peptide-based nature suggests good biocompatibility, making them prime candidates for:

-

Drug Delivery: The hollow core of nanotubes and the high surface area of both morphologies can be exploited for loading and delivering therapeutic agents. []* Biomaterials and Tissue Engineering: These structures can be integrated into larger scaffolds to mimic the extracellular matrix.

-

Nanoscale Electronics: Aromatic peptide nanostructures have been shown to possess interesting piezoelectric and optical properties, suggesting potential use as biosensors or in energy harvesting. [10][13] This guide provides the foundational knowledge and actionable protocols to harness the self-assembly of Boc-Phe-OBzl. The true potential of these nanostructures will be unlocked by further investigation into their interactions with biological systems and their integration into functional devices.

References

-

Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

BOC-PHE-OBZL - MySkinRecipes. (n.d.). Retrieved February 5, 2026, from [Link]

-

Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Publishing. (2019). Retrieved February 5, 2026, from [Link]

-

Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing). (n.d.). Retrieved February 5, 2026, from [Link]

-

Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Effect of Solvent Choice on the Self-Assembly Properties of a Diphenylalanine Amphiphile Stabilized by an Ion Pair - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

Microscopic characterization of peptide nanostructures. (n.d.). Retrieved February 5, 2026, from [Link]

-

A TEM image of the on-chip synthesized Boc-Phe-Phe-OH particles. - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Can someone provide a protocol for SEM/TEM for measuring self assembled peptide? (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) Synthesis of Novel Peptides Using Unusual Amino Acids - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Thermodynamics for the Self-Assembly of Alkylated Peptides - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

Engineering π-Conjugation of Phenylalanine Derivatives for Controllable Chiral Folding and Self-Assemblies - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids - Brieflands. (n.d.). Retrieved February 5, 2026, from [Link]

-

Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules - University of Cambridge. (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) Hydrogen Bonding Control of Molecular Self-Assembly - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Protocol for photo-controlling the assembly of cyclic peptide nanotubes in solution and inside microfluidic droplets - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

SEM and TEM sample preparation of materials - Electron Microscopy Suite. (n.d.). Retrieved February 5, 2026, from [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

-

High-fidelity self-assembly pathways for hydrogen-bonding molecular semiconductors - NIH. (n.d.). Retrieved February 5, 2026, from [Link]

-

Cas 68763-45-1,BOC-ASP(OBZL)-PHE-OH | lookchem. (n.d.). Retrieved February 5, 2026, from [Link]

-

Promoting the formation of Pi-stacking interaction to improve CTL cells activation between modified peptide and HLA - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]

-

Nanotube Formation by Hydrophobic Dipeptides | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

SEM image (a), EDX analysis (b), and TEM images (c,d) of the self-assembled peptide and gold nanoparticle hybrid spheres. - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]

-

Deciphering the Role of π-Interactions in Polyelectrolyte Complexes Using Rationally Designed Peptides - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]

Sources

- 1. BOC-PHE-OBZL [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Phenylalanine-Rich Peptides Using Boc-Phe-OBzl

Foreword: Navigating the Challenges of Hydrophobicity in Peptide Synthesis

The synthesis of peptides rich in phenylalanine presents a unique set of challenges primarily rooted in the inherent hydrophobicity of the repeating benzyl side chains. These sequences are notorious for their propensity to aggregate during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, low yields, and purification difficulties. This guide provides an in-depth technical overview and a field-proven methodology for the successful synthesis of phenylalanine-rich peptides, leveraging the robust Boc/Bzl protection strategy with Boc-Phe-OBzl as a key building block. As your partner in peptide science, this document is structured to provide not just a protocol, but a foundational understanding of the principles and causalities that underpin a successful synthesis campaign.

The Strategic Imperative of the Boc/Bzl Protection Scheme for Phenylalanine-Rich Sequences

While the Fmoc/tBu strategy is prevalent in modern peptide synthesis, the Boc/Bzl approach offers distinct advantages for "difficult sequences" like those rich in phenylalanine. The Boc/Bzl strategy is a classic method where the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, and semi-permanent side-chain protection is typically achieved with benzyl (Bzl)-based groups.[1]

The rationale for employing this "quasi-orthogonal" strategy, where both protecting groups are removed by acidolysis but with differing acid strengths, lies in its ability to mitigate on-resin aggregation.[2] The repetitive TFA treatments used for Boc deprotection can disrupt the secondary structures that lead to aggregation.[3]

Boc-Phe-OBzl: The Cornerstone of our Strategy

Boc-Phe-OBzl, or N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, is a dual-protected amino acid that serves as an excellent starting point for the synthesis of phenylalanine-rich peptides. The Boc group provides temporary protection of the N-terminus, while the benzyl ester protects the C-terminus. This dual protection allows for precise control over the peptide synthesis process.

The Synthetic Workflow: A Step-by-Step Guide to a Model Tri-Phenylalanine Peptide (Phe-Phe-Phe)

This section details the manual synthesis of a model tri-phenylalanine peptide on a Merrifield resin, a chloromethylated polystyrene support ideal for Boc-based SPPS to yield a C-terminal carboxylic acid.[4]

Resin Preparation and First Residue Loading

The initial step involves the covalent attachment of the C-terminal amino acid to the solid support. For this, we will use Boc-Phe-OH and esterify it to the Merrifield resin via its cesium salt to prevent racemization.[4]

Experimental Protocol: Resin Loading

-

Resin Swelling: Swell 1g of Merrifield resin (1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel. Drain the DCM.

-

Cesium Salt Preparation: Dissolve Boc-Phe-OH (2 equivalents) in ethanol and neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7. Evaporate to dryness.

-

Esterification: Dissolve the Boc-Phe-cesium salt in DMF (10 mL) and add to the swollen resin. Heat the mixture at 50°C overnight with gentle agitation.

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

-

Drying: Dry the resin under vacuum.

The Iterative SPPS Cycle

The core of the synthesis is a repeated cycle of deprotection, neutralization, and coupling to elongate the peptide chain.

Experimental Protocol: SPPS Cycle for (Phe)₃

Step 1: Boc Deprotection

-

Swell the Boc-Phe-Merrifield resin in DCM (10 mL) for 30 minutes.

-

Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL).

-

Agitate for 30 minutes at room temperature.

-

Drain the TFA solution and wash the resin with DCM (3 x 10 mL), isopropanol (IPA, 2 x 10 mL), and finally DCM (3 x 10 mL).

Step 2: Neutralization

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL) to the resin.

-

Agitate for 10 minutes at room temperature.

-

Drain the DIEA solution and repeat the neutralization step.

-

Wash the resin with DCM (5 x 10 mL).

Step 3: Coupling of the Second Phenylalanine Residue

-

In a separate vessel, dissolve Boc-Phe-OH (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir for 10 minutes at 0°C to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test.[5] If the test is positive (blue beads), indicating incomplete coupling, continue agitation and re-test after an additional hour. If the test remains positive, a recoupling step may be necessary.

-

Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL).

Repeat the SPPS cycle (Deprotection, Neutralization, Coupling) for the third phenylalanine residue.

Final Cleavage and Deprotection

The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl ester protecting group using a strong acid, typically anhydrous hydrogen fluoride (HF).[6]

Experimental Protocol: HF Cleavage

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF cleavage apparatus by trained personnel.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried resin in the HF reaction vessel.

-

Add a scavenger mixture to trap the reactive carbocations generated during cleavage. For a phenylalanine-rich peptide, a common scavenger is anisole.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by vacuum.

-

Wash the resin with cold diethyl ether to remove the scavengers.

-

Precipitate the crude peptide with cold diethyl ether.

Causality in Experimental Choices: The "Why" Behind the "How"

A successful synthesis is not merely about following steps, but understanding the rationale behind each choice.

-

Choice of Coupling Reagent: For the sterically hindered coupling of phenylalanine to another phenylalanine, a combination of a carbodiimide like DCC and an additive like HOBt is a robust and cost-effective choice. HOBt acts as a racemization suppressant and forms an active ester that improves coupling efficiency. For particularly difficult couplings, more potent activating agents like HBTU or HATU can be employed, though they are more expensive.

-

Solvent Selection: DCM is a good solvent for swelling the polystyrene-based Merrifield resin and for most of the steps in Boc-SPPS.[4] DMF is used for dissolving the amino acids and coupling reagents due to its excellent solvating properties. For highly aggregating sequences, the use of "chaotropic" solvents like N-methylpyrrolidone (NMP) can be beneficial as they disrupt secondary structures.

-

Monitoring the Reaction: The Kaiser test is a critical in-process control to ensure complete coupling.[5] A positive result indicates the presence of free primary amines and the need for extended coupling time or a recoupling step. Incomplete coupling leads to deletion sequences, which are often difficult to separate from the desired product.

-

Scavenger Selection in HF Cleavage: The benzyl protecting groups and the link to the Merrifield resin generate benzyl carbocations upon cleavage with HF. These reactive species can alkylate the aromatic ring of phenylalanine. Anisole is an effective scavenger that traps these carbocations, preventing side reactions.[7][8]

Quantitative Data and Troubleshooting

| Parameter | Typical Value/Observation | Rationale/Significance |

| Resin Loading | 0.5 - 1.0 mmol/g | Higher loading can lead to increased aggregation. Lower loading is often preferred for difficult sequences. |

| Coupling Time (Phe-Phe) | 2 - 4 hours | Phenylalanine is a β-branched amino acid, leading to slower coupling kinetics. |

| Kaiser Test Result | Negative (yellow/colorless) | Indicates complete acylation of the N-terminal amine. |

| Crude Peptide Purity (HPLC) | >70% | Purity is sequence-dependent and influenced by aggregation. |

| Final Yield | 20 - 40% | Losses can occur at each step, particularly during purification of hydrophobic peptides. |

Troubleshooting Common Issues:

-

Problem: Persistent positive Kaiser test after coupling.

-

Cause: Incomplete coupling due to steric hindrance or peptide aggregation.

-

Solution: Extend the coupling time, perform a second coupling with fresh reagents, or switch to a more potent coupling reagent like HATU. Consider synthesizing at a lower resin loading.

-

-

Problem: Low final yield.

-

Cause: Incomplete coupling, premature cleavage of the peptide from the resin during TFA deprotection, or loss during purification.

-

Solution: Ensure complete coupling at each step. Use a more acid-stable linker if premature cleavage is suspected. Optimize the purification protocol to minimize losses.

-

-

Problem: Poor solubility of the crude peptide.

-

Cause: The inherent hydrophobicity of the phenylalanine-rich sequence.

-

Solution: Use solvents like hexafluoroisopropanol (HFIP) or formic acid to dissolve the peptide for HPLC analysis and purification.

-

Purification and Characterization: The Final Frontier

Purification of highly hydrophobic peptides is often as challenging as their synthesis.

Purification Strategy:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.

-

Column: A C4 or C8 column is often more suitable than a C18 column for very hydrophobic peptides, as it provides less retention.

-

Mobile Phase: A gradient of acetonitrile or isopropanol in water with 0.1% TFA is typically used. For extremely hydrophobic peptides, the addition of formic acid to the mobile phase can improve solubility and peak shape.

-

Characterization:

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.

-

Analytical HPLC: To assess the purity of the final product.

Conclusion: A Robust Foundation for Phenylalanine-Rich Peptide Synthesis

The synthesis of phenylalanine-rich peptides is a formidable challenge, but one that can be overcome with a systematic and well-reasoned approach. The Boc/Bzl strategy, centered around the use of Boc-Phe-OBzl and its derivatives, provides a robust framework for tackling these difficult sequences. By understanding the underlying principles of aggregation, the rationale for reagent selection, and the importance of in-process monitoring, researchers can confidently navigate the complexities of hydrophobic peptide synthesis. This guide serves as a comprehensive resource, empowering scientists and drug development professionals to successfully produce these challenging yet often vital peptide molecules.

References

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

-

Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280. [Link]

-

Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

-

Zhang, L., et al. (2018). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride. Key Engineering Materials, 775, 245-249. [Link]

-

Mishra, R. K., & Gadhwal, S. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PLoS One, 9(1), e84923. [Link]

-

Overview of Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135. [Link]

-

Microsynth AG. (n.d.). Troubleshooting Guide: Sanger Sequencing. Retrieved from [https://www.microsynth.ch/ Sanger-Sequencing-Troubleshooting-Guide.pdf]([Link] Sanger-Sequencing-Troubleshooting-Guide.pdf)

-

Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]

-

Li, P., & Roller, P. P. (2002). Solid-phase organic synthesis. In Current protocols in protein science (Chapter 18, Unit 18.7). [Link]

-

Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. [Link]

-

Dahiya, R., & Pathak, D. (2008). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Archiv der Pharmazie, 341(3), 182-188. [Link]

- Khadse, S. C., & Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 77-94). Humana Press.

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

- Sharma, A., & Kumar, A. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 104-111.

- Han, Y., et al. (2017). Comparative study of epicatechin–phenylalanine and epicatechin–alanine interactions using quantum chemistry methods. Asian Journal of Chemical Sciences, 3(2), 1-11.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

-

Patil, S. A., et al. (2015). Microwave-assisted coupling with DIC/HOBt for the synthesis of difficult peptoids and fluorescently labelled peptides - A gentle heat goes a long way. Organic & Biomolecular Chemistry, 13(33), 8758-8765. [Link]

- Otvos, L., & Urge, L. (1990). Side-reactions in solid-phase peptide synthesis. In Peptides (pp. 111-121). De Gruyter.

-

Li, X., et al. (2020). Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. The Journal of Physical Chemistry Letters, 11(21), 9153-9160. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

Navigating the Acquisition of High-Purity Boc-Phe-OBzl: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Price, and Critical Quality Attributes of High-Purity N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl).

Executive Summary

N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, commonly referred to as Boc-Phe-OBzl, is a cornerstone building block in the synthesis of peptides and peptidomimetics, particularly within the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its dual-protected structure, with the acid-labile Boc group on the α-amino group and the readily cleavable benzyl ester protecting the carboxylic acid, offers precise control over the stepwise elongation of peptide chains. The commercial availability of high-purity Boc-Phe-OBzl is a critical determinant for the successful synthesis of target peptides, directly impacting yield, purity, and biological activity. This guide provides a comprehensive overview of the commercial landscape for Boc-Phe-OBzl, including a comparative analysis of suppliers, pricing structures, and the paramount importance of purity. We delve into the analytical methodologies employed for quality control and discuss the profound impact of impurities on the outcomes of peptide synthesis, offering field-proven insights for researchers and drug development professionals.

The Strategic Role of Boc-Phe-OBzl in Peptide Synthesis

Boc-Phe-OBzl is an indispensable reagent in the Boc/Bzl strategy of solid-phase peptide synthesis.[1] In this approach, the Boc group provides temporary protection of the N-terminus, which can be selectively removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester, along with other benzyl-based side-chain protecting groups, remains intact.[2] This orthogonality allows for the sequential addition of amino acid residues to a growing peptide chain anchored to a solid support.

The benzyl ester of Boc-Phe-OBzl serves as a stable protecting group for the C-terminal carboxylic acid, preventing its unwanted participation in coupling reactions.[3] This protection is typically removed at the final stage of synthesis, often concurrently with the cleavage of the peptide from the resin and the removal of side-chain protecting groups, using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Sources

Methodological & Application

Application Note: Precision Loading of Boc-Phe-OH onto Merrifield Resin (Boc-Phe-OBzl Linkage)

Abstract

This guide details the high-fidelity anchoring of

Introduction & Mechanistic Rationale

The "Boc-Phe-OBzl" Context

In SPPS, the notation "Boc-Phe-OBzl" typically refers to the state where the Phenylalanine is anchored to the resin support via a benzyl ester bond. The resin itself acts as the "Benzyl" (Bzl) protecting group.

-

Target: Formation of Boc-L-Phe-O-CH

-Polystyrene. -

Challenge: Phenylalanine is highly susceptible to racemization (conversion of L-Phe to D-Phe) during the esterification step, particularly under basic conditions with heat.

-

Solution: The Gisin Method utilizes the cesium salt of the amino acid.[1][2] The large ionic radius of Cesium (

) creates a "loose" ion pair with the carboxylate, significantly enhancing nucleophilicity in aprotic solvents (DMF) and allowing the

Reaction Mechanism

The reaction is a direct nucleophilic substitution (

Figure 1: Mechanism of the Gisin Cesium Salt coupling. The enhanced nucleophilicity of the cesium carboxylate facilitates displacement of the benzylic chloride.

Experimental Protocols

Protocol A: Preparation of Boc-Phe-OH Cesium Salt

The integrity of this salt is critical. Excess base will cause racemization; excess acid will inhibit coupling.

Reagents:

-

Boc-L-Phe-OH (10.0 mmol)

-

Cesium Carbonate (

) (5.0 mmol) or Cesium Bicarbonate -

Ethanol (EtOH) and Water

-

Benzene or Toluene (for azeotropic drying)

Procedure:

-

Dissolution: Dissolve 10.0 mmol of Boc-Phe-OH in 10 mL of EtOH and 3 mL of water.

-

Neutralization: Prepare a solution of 1.63 g (5.0 mmol)

in minimal water. Add this slowly to the amino acid solution.-

Critical Check: The pH must be exactly 7.0. Do not overshoot. If pH > 7.5, racemization risk increases.

-

-

Evaporation: Evaporate the solvent on a rotary evaporator at

. -

Drying: Add 20 mL of dry benzene (or toluene) to the residue and re-evaporate. Repeat this step 3 times (azeotropic removal of water).

-

Desiccation: Dry the resulting white powder over

in a high-vacuum desiccator for at least 5 hours. The salt is hygroscopic; store strictly under anhydrous conditions.

Protocol B: Coupling to Merrifield Resin (Gisin Method)[2]

Reagents:

-

Merrifield Resin (Standard loading: 0.7–1.2 meq Cl/g)

-

Boc-Phe-OH Cesium Salt (prepared above)

-

Anhydrous DMF (Dimethylformamide)

Procedure:

-

Stoichiometry: Use 1.5 to 2.0 equivalents of the Cesium Salt relative to the resin's chloride content.

-

Solvation: Dissolve the dry Cesium Salt in anhydrous DMF (approx. 8 mL per gram of resin).

-

Coupling:

-

Add the resin to the DMF solution in a reactor vessel.

-

Stir or shake gently at 50°C for 16–24 hours .

-

Note: Do not exceed 50°C. Higher temperatures promote racemization.

-

-

Washing: Filter the resin and wash sequentially:

-

3 x DMF

-

3 x DMF/Water (9:1) (removes inorganic salts)

-

3 x DMF

-

3 x EtOH

-

3 x DCM (Dichloromethane)[2]

-

-

Drying: Dry the resin under vacuum to constant weight.

Quality Control: Determination of Loading

Two methods are recommended. The Picric Acid Test is specific for accessible amino groups (after deprotection), while Weight Gain is a quick non-destructive estimate.

Method 1: Weight Gain (Preliminary)

Calculate loading (

Method 2: The Picric Acid Test (Quantitative)

Reference: Gisin, B.F. (1972).[3] This measures the amine content after removing the Boc group.

Workflow:

-

Deprotect: Treat a small aliquot (50 mg) of the loaded resin with 50% TFA/DCM for 20 mins to remove the Boc group. Wash thoroughly with DCM and neutralize with 5% DIEA/DCM.

-

Picrate Formation: Treat the resin with 0.1 M Picric Acid in DCM for 10 minutes.

-

Wash: Wash with DCM until the filtrate is clear (removes unbound picric acid).

-

Elution: Elute the bound picrate with 5% DIEA in DCM. Collect the filtrate in a volumetric flask.

-

Measurement: Measure UV absorbance of the eluate at 358 nm .

-

Calculation:

- (Verify with a standard curve).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Loading (<0.3 mmol/g) | Wet reagents or old DMF. | Ensure Cs salt is bone-dry (azeotrope with toluene). Use fresh anhydrous DMF. |

| Racemization Detected | Temperature too high or basic pH. | Strictly maintain reaction at 50°C. Ensure Cs salt preparation did not exceed pH 7.0. |

| Resin Clumping | Polymer aggregation.[4] | Wash resin with DCM/MeOH alternating cycles before coupling. Ensure adequate solvent volume (10 mL/g). |

| Incomplete Deprotection | Aggregation of Phe-rich chains. | Use "Magic Mixture" (DCM/TFA/DMSO) for deprotection checks or switch to lower loading resin. |

Workflow Summary

Figure 2: Operational workflow for Boc-Phe-OH loading.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482.

-

Gisin, B. F. (1972).[3] The monitoring of reactions in solid-phase peptide synthesis with picric acid. Analytica Chimica Acta, 58(1), 248–249.[3]

-

Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852.

Sources

Application Note: An Orthogonal Protection Strategy in Peptide Synthesis Using Boc-Phe-OBzl and Fmoc-Amino Acids

Abstract